molecular formula C11H8O4 B6258353 methyl 4-oxo-4H-chromene-6-carboxylate CAS No. 1174710-07-6

methyl 4-oxo-4H-chromene-6-carboxylate

Cat. No.: B6258353
CAS No.: 1174710-07-6
M. Wt: 204.2
InChI Key:
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Description

Methyl 4-oxo-4H-chromene-6-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-4H-chromene-6-carboxylate can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-oxo-4H-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating diseases like cancer and infections.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-chromene-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: This compound has a similar chromene structure but with a chlorine substituent.

    Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Similar structure with a fluorine substituent.

Uniqueness

Methyl 4-oxo-4H-chromene-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The absence of halogen substituents may result in different pharmacokinetic and pharmacodynamic properties compared to its halogenated analogs.

Properties

CAS No.

1174710-07-6

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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